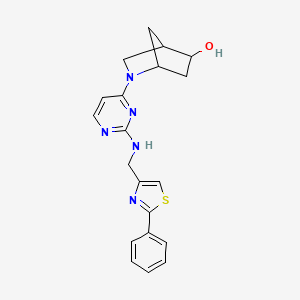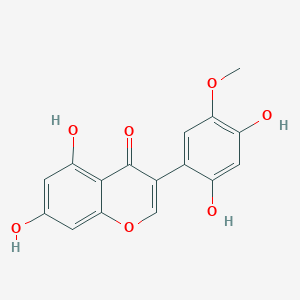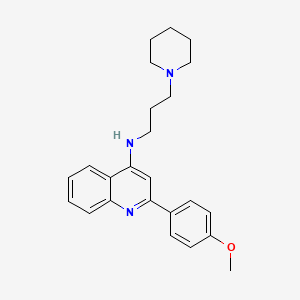![molecular formula C17H21N3O3S B15140364 4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide](/img/structure/B15140364.png)
4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes such as carbonic anhydrase. The structure of this compound includes a benzenesulfonamide moiety linked to a hydroxyethylimino and phenylpropyl group, which contributes to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hydroxyethylimino Intermediate: This step involves the reaction of 2-hydroxyethylamine with an appropriate aldehyde or ketone to form the hydroxyethylimino group.
Coupling with Phenylpropylamine: The hydroxyethylimino intermediate is then reacted with phenylpropylamine under controlled conditions to form the desired intermediate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form secondary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted benzenesulfonamides.
科学的研究の応用
4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of carbonic anhydrase, which is relevant in the treatment of glaucoma, epilepsy, and certain cancers.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by blocking the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various therapeutic effects, depending on the biological context.
類似化合物との比較
Similar Compounds
4-aminobenzenesulfonamide: A simpler sulfonamide with similar enzyme inhibitory properties.
N-(2-hydroxyethyl)benzenesulfonamide: Contains a hydroxyethyl group but lacks the phenylpropyl moiety.
N-phenylbenzenesulfonamide: Contains a phenyl group but lacks the hydroxyethylimino group.
Uniqueness
4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide is unique due to its combination of hydroxyethylimino and phenylpropyl groups, which confer specific chemical and biological properties not found in simpler sulfonamides. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C17H21N3O3S |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C17H21N3O3S/c18-24(22,23)16-8-6-15(7-9-16)19-11-10-17(20-12-13-21)14-4-2-1-3-5-14/h1-9,19,21H,10-13H2,(H2,18,22,23) |
InChIキー |
SRRMPHRICLNCLF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NCCO)CCNC2=CC=C(C=C2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15140286.png)

![3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate](/img/structure/B15140303.png)
![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B15140313.png)
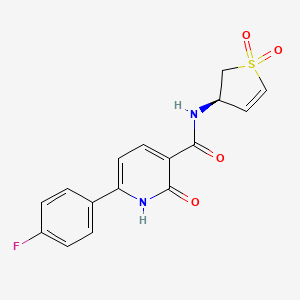
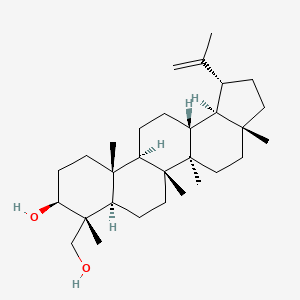
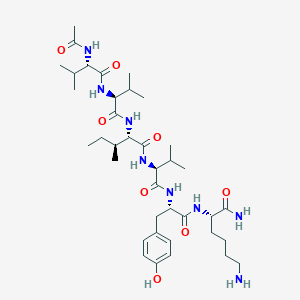
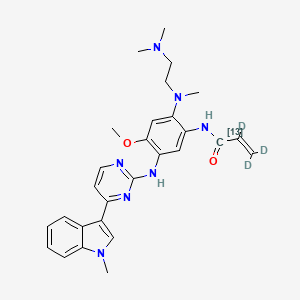
![4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B15140333.png)
![2-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B15140341.png)
